tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1337879-35-2
VCID: VC2756804
InChI: InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11;/h8H,4-7,11H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CC(C1)CCN.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride

CAS No.: 1337879-35-2

Cat. No.: VC2756804

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride - 1337879-35-2

Specification

CAS No. 1337879-35-2
Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
IUPAC Name tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11;/h8H,4-7,11H2,1-3H3;1H
Standard InChI Key NJRNTCTZGPUNOZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)CCN.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CCN.Cl

Introduction

Chemical Structure and Properties

Structural Features

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride possesses several key structural elements that define its chemical behavior and potential applications. The core structure consists of a four-membered azetidine ring, which introduces significant ring strain and conformational rigidity. The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting strategy in organic synthesis. At the 3-position of the azetidine ring, a 2-aminoethyl substituent extends from the ring, terminating in a primary amine that exists as a hydrochloride salt.

This compound bears structural similarities to tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate hydrochloride, which contains an additional hydroxyl group on the aminoethyl side chain . Another related compound is tert-butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, which features both an aminoethyl group and a pyrazole ring at the 3-position.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride likely possesses the following properties:

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical StateWhite to off-white crystalline solidTypical for amine hydrochlorides
Molecular WeightApproximately 236.7 g/molCalculated from chemical formula
SolubilitySoluble in water, methanol, DMSOCommon for hydrochloride salts
StabilityStable at room temperature; sensitive to prolonged acid exposureBased on Boc group reactivity
pH in SolutionLikely acidic (pH 3-5 in aqueous solution)Characteristic of amine hydrochlorides
HygroscopicityModerately hygroscopicCommon for amine hydrochlorides

The presence of the Boc protecting group imparts acid sensitivity to the compound, making it susceptible to deprotection under acidic conditions. The hydrochloride salt formation with the primary amine enhances water solubility compared to the free base form, which is an important consideration for biological testing and formulation development.

Synthesis Methods

Key Synthetic Steps

A plausible synthetic route to the target compound might involve:

  • Formation of the azetidine ring core structure

  • Protection of the azetidine nitrogen with a Boc group

  • Functionalization at the 3-position to introduce the aminoethyl side chain

  • Protection of the primary amine (if needed)

  • Formation of the hydrochloride salt

Literature precedent for related transformations includes the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate, which involves treating tert-butyl 3-iodoazetidine-1-carboxylate with potassium acetate in DMSO at 80°C followed by hydrolysis with potassium hydroxide . This demonstrates the feasibility of nucleophilic substitution reactions at the 3-position of the azetidine ring.

Critical Reaction Parameters

Based on synthetic approaches to related compounds, the following reaction parameters likely influence the successful synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride:

Reaction StepCritical ParametersImpact on Outcome
Azetidine ring formationTemperature control, concentrationRing strain and competing ring opening
Boc protectionpH control, reaction timeSelectivity and yield
3-position functionalizationSolvent choice, leaving group qualitySubstitution vs. elimination pathways
Salt formationAcid concentration, solvent polarityCrystal quality and purity

The strain inherent in the four-membered azetidine ring presents synthetic challenges, requiring careful control of reaction conditions to prevent ring opening and other side reactions during functionalization steps.

Chemical Reactivity

Reactive Functional Groups

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride contains several reactive functional groups that determine its chemical behavior:

Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen is acid-labile and can be cleaved under acidic conditions to reveal the free azetidine nitrogen. This deprotection typically occurs via protonation of the carbamate oxygen followed by elimination of carbon dioxide and formation of a tert-butyl cation. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in dioxane.

Primary Amine/Ammonium Salt

The primary amine function (present as an ammonium salt in the hydrochloride form) represents a versatile handle for further transformations. After neutralization, this primary amine can participate in numerous reactions including acylation, sulfonylation, alkylation, and reductive amination, enabling the creation of diverse derivatives for structure-activity relationship studies.

Azetidine Ring

The four-membered azetidine ring possesses significant ring strain, which can influence reactivity. Under certain conditions, the ring might undergo ring-opening reactions, particularly with strong nucleophiles or under harsh conditions.

Comparative Reactivity Analysis

The table below presents a comparative analysis of the reactivity profiles of the functional groups in tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride:

Functional GroupReactivity PatternKey ReactionsSelectivity Considerations
Boc groupAcid-labileDeprotection with TFA/DCM or HCl/dioxaneGenerally selective under mild acidic conditions
Primary amine (as HCl salt)Nucleophilic after neutralizationAcylation, alkylation, reductive aminationRequires neutralization before reaction
Azetidine ringStrained, potential for ring openingRing opening under harsh conditionsGenerally stable under mild conditions
Carbamate C=OElectrophilicNucleophilic attack under harsh conditionsLess reactive than other functional groups

This reactivity profile enables selective transformations, particularly the sequential modification of the primary amine followed by deprotection of the Boc group to enable functionalization of the azetidine nitrogen.

Applications in Medicinal Chemistry

Structural Advantages for Drug Discovery

The unique structure of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride offers several advantages for medicinal chemistry applications:

  • The conformationally constrained azetidine ring can enhance binding affinity and selectivity for biological targets by reducing the entropy penalty upon binding.

  • The primary amine provides a versatile handle for further functionalization, enabling the creation of diverse compound libraries.

  • The Boc protecting group allows selective manipulation of the primary amine while protecting the azetidine nitrogen, with the option for subsequent deprotection to enable dual functionalization strategies.

  • The aminoethyl chain introduces flexibility that can help position functional groups optimally for target interactions while benefiting from the rigidity of the azetidine core.

These structural features make the compound potentially valuable as a building block in the design of peptidomimetics, enzyme inhibitors, and receptor modulators.

Target ClassSpecific ExamplesStructural Features InvolvedPotential Therapeutic Areas
Bacterial enzymesPolyketide synthase (Pks13)Azetidine core with hydrogen-bond donors/acceptorsAntimicrobial agents
Protein kinasesVarious serine/threonine and tyrosine kinasesAzetidine as a rigid linker or scaffoldOncology, inflammation
G-protein coupled receptorsNeurotransmitter receptorsAzetidine as a conformationally restricted amineCNS disorders
ProteasesVarious enzymes in disease pathwaysAzetidine as part of a transition state mimicViral infections, cancer

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted key signals):

  • δ 1.40-1.45 ppm: singlet for tert-butyl protons (9H)

  • δ 2.0-2.3 ppm: multiplet for CH₂CH₂NH₃⁺ protons (2H)

  • δ 2.8-3.1 ppm: multiplet for CH₂NH₃⁺ protons (2H)

  • δ 3.3-3.8 ppm: complex multiplets for azetidine ring protons (5H)

  • δ 7.5-8.5 ppm: broad signals for NH₃⁺ protons (3H, exchangeable)

¹³C NMR (predicted key signals):

  • δ 28-30 ppm: tert-butyl methyl carbons

  • δ 30-35 ppm: CH₂CH₂NH₃⁺ carbon

  • δ 38-42 ppm: CH₂NH₃⁺ carbon

  • δ 30-35 ppm: CH carbon at position 3 of azetidine

  • δ 50-55 ppm: azetidine ring CH₂ carbons

  • δ 79-81 ppm: quaternary carbon of tert-butyl group

  • δ 155-160 ppm: carbamate carbonyl carbon

Infrared (IR) Spectroscopy

Expected key IR absorption bands:

  • 2800-3200 cm⁻¹: N-H stretching of ammonium salt (broad)

  • 1680-1700 cm⁻¹: C=O stretching of carbamate

  • 1520-1550 cm⁻¹: N-H bending of ammonium salt

  • 1150-1250 cm⁻¹: C-O stretching

  • 1365-1395 cm⁻¹: C-H bending of tert-butyl group

Chromatographic Behavior

For purification and analysis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride, the following chromatographic approaches would likely be effective:

Chromatographic MethodSuitable ConditionsExpected BehaviorApplication
Reverse-phase HPLCC18 column, water/acetonitrile gradient with 0.1% TFARetention influenced by both hydrophobic Boc group and hydrophilic amine saltPurity analysis, purification
Ion-exchange chromatographyStrong cation exchange resin, gradient elution with increasing salt concentrationStrong retention due to positively charged ammonium groupSeparation from neutral impurities
Normal-phaseSilica gel, DCM/MeOH with NH₄OH modifierModerate retention, tailing without basic modifierReaction monitoring, preparative purification

The combination of these analytical techniques would provide comprehensive characterization of the compound's purity and identity.

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